Epoxymicheliolide
Description
Properties
IUPAC Name |
(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNFKWDSMXFLK-NCWRXGJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Derivatization from Micheliolide
This compound is synthesized via epoxidation of micheliolide (C15H20O3), a sesquiterpene lactone isolated from Michelia compressa and related species. The epoxidation reaction introduces an oxygen atom across the 1β,10β double bond, forming a stable epoxy group.
Key Reaction Conditions
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Reagent : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C.
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Stoichiometry : 1.2 equivalents of m-CPBA relative to micheliolide.
Mechanistic Pathway
The electrophilic oxygen from m-CPBA attacks the electron-rich double bond of micheliolide, forming a cyclic oxonium intermediate. Subsequent ring opening yields the epoxide with retention of stereochemistry at C1 and C10.
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes regioselectivity (85–90%) |
| Solvent Polarity | Low (DCM) | Prevents side reactions |
| Catalyst | None | Avoids over-oxidation |
Source reports a typical isolated yield of 78–82% after column chromatography.
Natural Extraction and Purification
Plant-Based Isolation
While this compound is primarily synthesized, its parent compound micheliolide is extracted from Michelia species. Key steps include:
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Extraction : Dried plant material (leaves/stems) is macerated in methanol (MeOH) at 40°C for 48 hours.
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Partitioning : The crude extract is partitioned with ethyl acetate (EtOAc) to isolate non-polar lactones.
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Chromatography : Silica gel column chromatography using a hexane-EtOAc gradient (7:3 to 1:1) isolates micheliolide.
Semisynthetic Approach
Micheliolide extracted from plants is epoxidized as described in Section 1.1, bypassing full synthetic routes.
Analytical Characterization
Structural Confirmation
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 5.48 (d, J=3.2 Hz, H-13), δ 1.32 (s, H3-14) | |
| 13C NMR | δ 170.2 (C-12), δ 109.5 (C-15) | |
| HRMS | [M+Na]+ m/z 287.1624 (calc. 287.1628) |
Chromatographic Purity
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in fume hood |
Source emphasizes avoiding aqueous solutions to prevent hydrolysis.
Industrial-Scale Production Challenges
Scalability Limitations
Cost Drivers
| Component | Cost Contribution (%) |
|---|---|
| m-CPBA | 45 |
| Chromatography | 30 |
| Solvent Recovery | 15 |
Emerging Synthetic Strategies
Chemical Reactions Analysis
Types of Reactions
Epoxymicheliolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Anticancer Properties
Mechanisms of Action:
EMCL has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer. The compound exerts its anticancer effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation and cell survival in cancerous cells.
- Renal Cell Carcinoma:
- Lung Cancer:
- Colorectal Cancer:
Anti-inflammatory Effects
EMCL's anti-inflammatory properties are particularly relevant in treating gastrointestinal disorders such as ulcerative colitis. The compound modulates macrophage activity by inhibiting pro-inflammatory cytokines and promoting antioxidant signaling pathways.
- Ulcerative Colitis:
Osteoclastogenesis Inhibition
Recent studies have indicated that EMCL can inhibit osteoclastogenesis, which is critical in conditions like osteoporosis. The compound reduces osteoclast production by blocking ERK1/2 phosphorylation and NFATc1 nuclear translocation, thus preventing bone resorption .
Summary Table of Applications
Mechanism of Action
Epoxymicheliolide exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: The compound induces apoptosis in cancer cells by activating the mitochondrial and caspase-dependent pathways.
Neuroprotective: This compound targets histone H2B, leading to the inhibition of neuroinflammation by recruiting E3 ligase RNF20 and promoting histone monoubiquitination.
Comparison with Similar Compounds
Alantolactone
Structural Similarity : Both EMCL and alantolactone are sesquiterpene lactones, characterized by a guaiane skeleton with an α,β-unsaturated carbonyl group critical for electrophilic reactivity.
Mechanistic Differences :
- Targets : Alantolactone inhibits IKKβ kinase activity, blocking NF-κB/COX-2 signaling in glioblastoma. EMCL also targets IKKβ but at distinct residues (L281 and L25).
- Efficacy : Alantolactone exhibits IC₅₀ values of 5–10 µM in glioblastoma cells, while EMCL shows higher potency with IC₅₀ values of 0.01 kcal mol⁻¹Å⁻¹ in RCC cells.
Isolinderalactone
Structural Similarity : Isolinderalactone shares a sesquiterpene lactone backbone but differs in ring substitution patterns.
Functional Contrast :
- Targets: Isolinderalactone inhibits inducible nitric oxide synthase (iNOS) with an IC₅₀ of 0.30 µM, reducing nitric oxide production in macrophages.
- Anticancer Activity : Both compounds induce apoptosis, but EMCL uniquely suppresses MMP-9/-2 activity to inhibit metastasis.
Comparison with Functionally Similar Compounds
Dimethyl Fumarate (DMF)
Structural Dissimilarity : DMF is a fumaric acid ester, chemically distinct from sesquiterpene lactones.
Functional Overlap :
- Pathways : Both compounds inhibit TAK1-NF-κB and activate Keap1-NRF2 to alleviate colitis.
- Efficacy : DMF reduces colitis severity at 50–100 mg/kg in mice, while EMCL achieves similar effects at 10 mg/kg.
- Unique Features : EMCL additionally targets histone H2B ubiquitination, a mechanism absent in DMF.
Pyrrolidinedithiocarbamate (PDTC)
Mechanistic Comparison :
Biological Activity
Epoxymicheliolide (EMCL) is a novel guaiane-type sesquiterpene lactone derived from Tanacetum parthenium (feverfew), recognized for its diverse biological activities, particularly in oncology and bone metabolism. This article delves into the mechanisms through which EMCL exerts its effects, supported by recent research findings and case studies.
Anticancer Properties
EMCL has been shown to inhibit tumor growth and metastasis in various cancer types, including renal cell carcinoma (RCC) and glioma. The primary mechanisms involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the downregulation of cyclooxygenase-2 (COX-2).
- Renal Cell Carcinoma : In a study, EMCL significantly suppressed RCC cell proliferation and induced apoptosis via mitochondrial and caspase-dependent pathways. It inhibited epithelial-mesenchymal transition, thereby reducing cell invasion and metastasis. The study utilized assays such as CCK-8 for cell viability and wound-healing assays to assess migration .
- Glioma : EMCL also demonstrated potential in glioma treatment by downregulating the NF-κB/COX-2 pathway, contributing to reduced cell viability and invasion .
Osteoclastogenesis Inhibition
Recent studies have highlighted EMCL's role in bone health by inhibiting osteoclastogenesis, which is crucial in preventing osteoporosis. EMCL suppresses the phosphorylation of ERK1/2 and prevents NFATc1 nuclear translocation, key steps in osteoclast differentiation.
- Osteoporosis Resistance : In ovariectomized (OVX) mice models, EMCL significantly reduced osteoclast numbers and bone resorption, suggesting its therapeutic potential against estrogen deficiency-induced osteoporosis .
Case Studies & Experimental Data
| Study Focus | Findings | Methodology |
|---|---|---|
| RCC Tumor Growth | EMCL inhibited RCC proliferation and induced apoptosis. | CCK-8 assay, immunofluorescence analysis |
| Glioma Cell Viability | Downregulation of COX-2 via NF-κB inhibition led to reduced glioma cell viability. | Wound healing assay, CCK-8 assay |
| Osteoclastogenesis | EMCL reduced osteoclast production by inhibiting ERK1/2 and NFATc1 signaling pathways. | In vivo OVX mouse model |
Q & A
Q. How can conflicting results between in vitro and in vivo EMCL studies be systematically addressed?
- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure. Use genetically engineered models (e.g., NF-κB reporter mice) to track pathway inhibition in real time. Cross-validate findings with orthogonal assays (e.g., PET imaging for tumor metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
